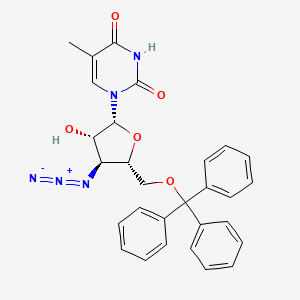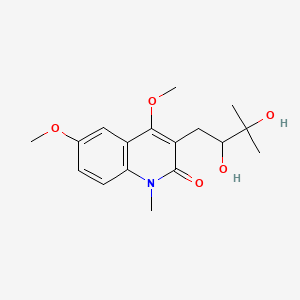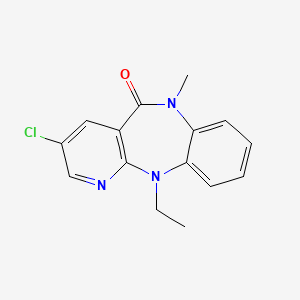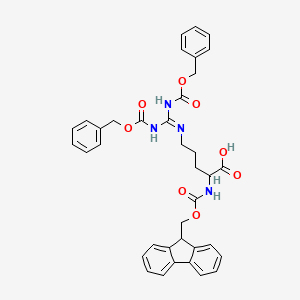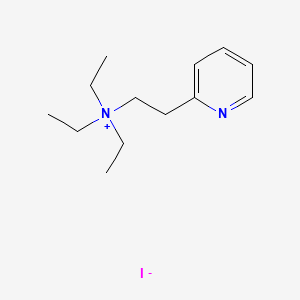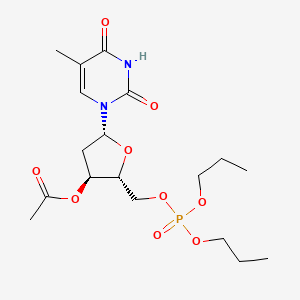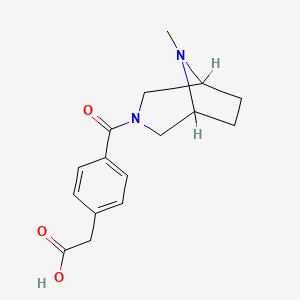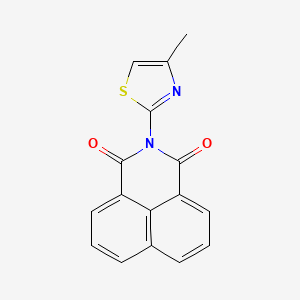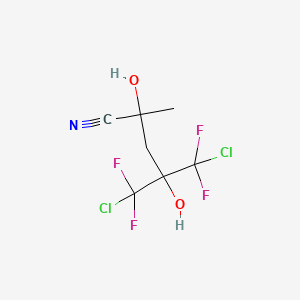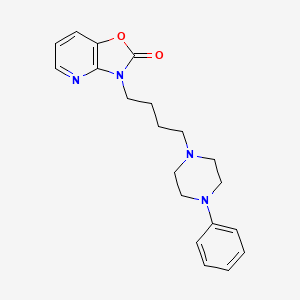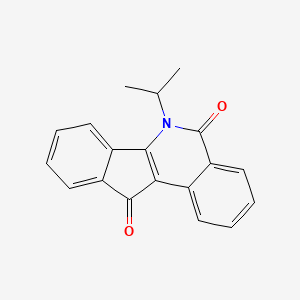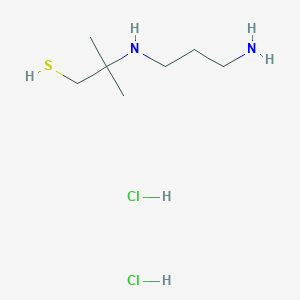
2-((3-Aminopropyl)amino)-2-methylpropanethiol dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((3-Aminopropyl)amino)-2-methylpropanethiol dihydrochloride is a chemical compound with the molecular formula C5H16Cl2N2S. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is often used as a reagent in biochemical research and has significant importance due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-Aminopropyl)amino)-2-methylpropanethiol dihydrochloride typically involves the reaction of 3-aminopropylamine with 2-methylpropanethiol in the presence of hydrochloric acid. The reaction conditions often include maintaining a controlled temperature and pH to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and efficiency. The process includes the careful addition of reagents, continuous monitoring of reaction parameters, and purification steps to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-((3-Aminopropyl)amino)-2-methylpropanethiol dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form disulfides.
Reduction: It can be reduced to yield thiols.
Substitution: It can participate in substitution reactions where the amino or thiol groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Reagents like alkyl halides can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Disulfides
Reduction: Thiols
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
2-((3-Aminopropyl)amino)-2-methylpropanethiol dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic effects and as a protective agent against radiation-induced damage.
Industry: Utilized in the production of pharmaceuticals and as a stabilizer in various chemical processes.
Wirkmechanismus
The mechanism of action of 2-((3-Aminopropyl)amino)-2-methylpropanethiol dihydrochloride involves its interaction with cellular components. It acts as a cytoprotective agent by scavenging reactive oxygen species and activating p53 pathways, which help in protecting normal tissues from damage caused by radiation and chemotherapy .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Amifostine: A cytoprotective agent used in cancer therapy.
3-Aminopropyltriethoxysilane: Used in surface functionalization and biosensing applications.
Uniqueness
2-((3-Aminopropyl)amino)-2-methylpropanethiol dihydrochloride is unique due to its dual functional groups (amino and thiol), which allow it to participate in a variety of chemical reactions and provide protective effects in biological systems. Its ability to scavenge reactive oxygen species and activate protective pathways makes it particularly valuable in medical applications.
Eigenschaften
CAS-Nummer |
23545-69-9 |
|---|---|
Molekularformel |
C7H20Cl2N2S |
Molekulargewicht |
235.22 g/mol |
IUPAC-Name |
2-(3-aminopropylamino)-2-methylpropane-1-thiol;dihydrochloride |
InChI |
InChI=1S/C7H18N2S.2ClH/c1-7(2,6-10)9-5-3-4-8;;/h9-10H,3-6,8H2,1-2H3;2*1H |
InChI-Schlüssel |
XLPADAMZRYURRP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(CS)NCCCN.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


